molecular formula C24H24ClN3O4S B4586419 2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

Cat. No.: B4586419
M. Wt: 486.0 g/mol
InChI Key: PWGSWKYFZLHYMQ-UHFFFAOYSA-N
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Description

2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 486.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.1176051 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Polymers

  • Research has demonstrated the synthesis of novel polymers using aromatic poly(sulfone sulfide amide imide)s, highlighting the importance of such compounds in creating soluble, thermally stable polymers. These polymers exhibit significant thermal stability and solubility, making them potential candidates for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).

Advanced Pharmaceutical Applications

  • Another study focused on the structure of glibenclamide, a compound with a similar complex structure, in the solid state. This research contributes to the understanding of how such compounds behave under various conditions, which is crucial for pharmaceutical development (Sanz et al., 2012).

Thermal Stability and Chemical Properties

  • The thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives have been explored, providing insights into the thermal behavior and potential applications of such compounds in chemical synthesis and material science (Gaber, Al-Ahmadi, & Baryyan, 2008).

Novel Synthesis Methods

  • Innovative synthesis methods for producing sulfonylated lactams through copper-mediated aminosulfonylation of 2-vinylbenzamides with sodium sulfinates have been reported. This methodology highlights the versatility and potential of sulfonyl-containing compounds in creating valuable chemical entities (Wang et al., 2019).

Properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-2-16-26-24(30)19-12-6-8-14-21(19)27-23(29)17-28(22-15-9-7-13-20(22)25)33(31,32)18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGSWKYFZLHYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide
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2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide
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2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide
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2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide
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2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

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